molecular formula C6H12N4O B13151624 [2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine

[2-Methoxy-1-(1h-1,2,3-triazol-5-yl)ethyl](methyl)amine

Cat. No.: B13151624
M. Wt: 156.19 g/mol
InChI Key: HDQJHRLHMGNNEU-UHFFFAOYSA-N
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Description

2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine typically involves the formation of the triazole ring through a “click” chemistry approach. This method often employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: For industrial-scale production, the synthesis might involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the case of enzyme inhibitors .

Comparison with Similar Compounds

    1H-1,2,3-triazole: A basic triazole compound with similar chemical properties.

    1H-1,2,4-triazole: Another triazole isomer with different nitrogen atom positions.

    Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.

Uniqueness: The uniqueness of 2-methoxy-1-(1H-1,2,3-triazol-4-yl)ethylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the triazole ring allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-methoxy-N-methyl-1-(2H-triazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4O/c1-7-6(4-11-2)5-3-8-10-9-5/h3,6-7H,4H2,1-2H3,(H,8,9,10)

InChI Key

HDQJHRLHMGNNEU-UHFFFAOYSA-N

Canonical SMILES

CNC(COC)C1=NNN=C1

Origin of Product

United States

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